molecular formula C14H12N2O6 B11576702 N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]glycylglycine

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]glycylglycine

Cat. No.: B11576702
M. Wt: 304.25 g/mol
InChI Key: MQGUAGQFLKRRSI-UHFFFAOYSA-N
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Description

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]glycylglycine is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The compound also contains a glycylglycine moiety, which is a dipeptide composed of two glycine molecules. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]glycylglycine typically involves the condensation of 3-formylchromone with glycylglycine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of solid-phase peptide synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often employ protecting groups to prevent unwanted side reactions and ensure the purity of the final product .

Chemical Reactions Analysis

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]glycylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the electrophilic carbon atoms in the chromene ring. Major products formed from these reactions include modified chromene derivatives and peptide fragments .

Scientific Research Applications

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]glycylglycine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, including its ability to inhibit specific enzymes and modulate biological pathways. In industry, the compound is used in the development of novel materials and as a precursor for the synthesis of functionalized peptides .

Mechanism of Action

The mechanism of action of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]glycylglycine involves its interaction with specific molecular targets and pathways. The chromene ring system allows the compound to interact with various enzymes and receptors, modulating their activity. The glycylglycine moiety enhances the compound’s ability to penetrate biological membranes and reach intracellular targets. The compound’s effects are mediated through the inhibition of specific enzymes, such as proteases and kinases, and the modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]glycylglycine can be compared with other similar compounds, such as N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-L-alanine and N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-β-alanine. These compounds share the chromene ring system but differ in the attached amino acid moieties. The unique combination of the chromene ring and glycylglycine moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H12N2O6

Molecular Weight

304.25 g/mol

IUPAC Name

2-[[2-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H12N2O6/c17-11(16-7-12(18)19)6-15-5-9-13(20)8-3-1-2-4-10(8)22-14(9)21/h1-5,20H,6-7H2,(H,16,17)(H,18,19)

InChI Key

MQGUAGQFLKRRSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NCC(=O)NCC(=O)O)O

Origin of Product

United States

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